molecular formula C15H16F3IO3 B12629304 Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate CAS No. 920334-23-2

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate

Cat. No.: B12629304
CAS No.: 920334-23-2
M. Wt: 428.18 g/mol
InChI Key: RFYZJPZWWZIUSP-UHFFFAOYSA-N
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Description

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a synthetic organic compound characterized by the presence of iodine, trifluoromethyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with ethyl 6-bromohex-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Ethyl 2-iodo-5-(trifluoromethyl)benzoate
  • 2-iodo-5-(trifluoromethyl)phenol
  • Trifluoromethylated phenols and anilines

Comparison: Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is unique due to its extended alkene chain and ester functionality, which differentiate it from simpler trifluoromethylated phenols and benzoates. These structural features can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

920334-23-2

Molecular Formula

C15H16F3IO3

Molecular Weight

428.18 g/mol

IUPAC Name

ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate

InChI

InChI=1S/C15H16F3IO3/c1-2-21-14(20)6-4-3-5-9-22-13-10-11(15(16,17)18)7-8-12(13)19/h4,6-8,10H,2-3,5,9H2,1H3

InChI Key

RFYZJPZWWZIUSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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